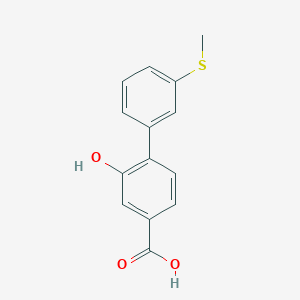
2-Methyl-3-(3-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-methylthiophenyl)benzoic acid, or 2M3MTPBA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of around 130°C and a boiling point of around 156°C. It has a molecular weight of 250.3 g/mol and a structure consisting of two benzene rings connected by a methylthiophene bridge. 2M3MTPBA is a versatile compound that has been used in a variety of biochemical and physiological studies, and its applications are growing as researchers continue to explore its potential.
Aplicaciones Científicas De Investigación
2M3MTPBA has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of oxidative stress in cells, the role of the enzyme cyclooxygenase-2 in inflammation, and the effects of various drugs on the nervous system. It has also been used to study the effects of certain hormones on cell growth and development, and to investigate the role of certain proteins in immune system regulation.
Mecanismo De Acción
2M3MTPBA is thought to act as an antioxidant, scavenging free radicals and preventing them from damaging cells. It is also thought to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. In addition, it may act as a modulator of certain hormones and proteins involved in cell growth and development, and may also affect the activity of certain receptors involved in the nervous system.
Biochemical and Physiological Effects
2M3MTPBA has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to reduce oxidative stress and protect cells from damage. It has also been shown to inhibit the activity of cyclooxygenase-2, and to modulate the activity of certain hormones and proteins involved in cell growth and development. In animal studies, it has been shown to reduce inflammation and to protect against certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2M3MTPBA is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, its availability, and its stability in a variety of conditions. Its limitations include its potential for toxicity, its limited solubility in certain solvents, and its potential for inducing certain side effects.
Direcciones Futuras
As research into the potential of 2M3MTPBA continues, there are a number of potential future directions. These include further studies into its antioxidant and anti-inflammatory effects, as well as its potential for use in the treatment of certain diseases. Other potential directions include studies into its effects on cell growth and development, as well as its potential for use in the treatment of certain neurological disorders. Finally, further studies into its potential for use in drug delivery systems could also be explored.
Métodos De Síntesis
2M3MTPBA can be synthesized using a variety of methods, including the reaction of 3-methylthiophene-2-carboxylic acid with benzoyl chloride in the presence of a base such as sodium or potassium carbonate. This reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.
Propiedades
IUPAC Name |
2-methyl-3-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-13(7-4-8-14(10)15(16)17)11-5-3-6-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOIYAOPKNRAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














